molecular formula AgBr B3419461 Silver bromide CAS No. 14358-95-3

Silver bromide

Cat. No.: B3419461
CAS No.: 14358-95-3
M. Wt: 187.77 g/mol
InChI Key: ADZWSOLPGZMUMY-UHFFFAOYSA-M
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Description

Silver Bromide is a significant chemical compound that has contributed significantly to technological and scientific advancements in several fields . It is a pale yellow compound, which upon exposure to light, darkens due to the photochemical decomposition that forms metallic silver . This unique behavior is responsible for its importance in photographic processes .


Synthesis Analysis

The production of this compound involves a reaction between solutions of silver nitrate (AgNO3) and potassium bromide (KBr), resulting in a double displacement or metathesis reaction . This process precipitates this compound, leaving behind potassium nitrate (KNO3) in solution . A surfactant-assisted synthesis approach with hexadecyltrimethylammonium bromide (CTAB) has also been used to prepare this compound ionic clusters .


Molecular Structure Analysis

The molecular formula of this compound is AgBr . The two bromine atoms of the this compound cage are each bound to all three silver atoms, while the third bromine atom is present as an isolated Br ion . The structure contains six BrAg2P2C six-membered rings which are “condensed” via the Ag3Br2 skeleton in a chair or tub conformation .


Chemical Reactions Analysis

This compound reacts readily with liquid ammonia to generate a variety of ammine complexes . In the presence of light, the compound undergoes a photochemical reaction, forming metallic silver and releasing bromine . This reaction darkens the compound and forms a visible image on the photographic film or paper .


Physical and Chemical Properties Analysis

This compound is a pale yellow compound with a molar mass of 187.77 g/mol . It has a density of 6.473 g/cm3 . The melting point is 430 °C (806 °F; 703 K) and the boiling point is 1,495 °C (2,723 °F; 1,768 K) . It is insoluble in water .

Mechanism of Action

When exposed to light, Silver Bromide undergoes a photochemical reaction, forming metallic silver and releasing bromine . This reaction darkens the compound and forms a visible image on the photographic film or paper . Furthermore, the degree of light exposure influences the extent of reaction, allowing the formation of images with varying shades of grey .

Safety and Hazards

Ingesting or inhaling Silver Bromide can be harmful and can lead to symptoms such as irritation, coughing, and shortness of breath . In the environment, the compound can have toxic effects on aquatic life . Therefore, safety measures and correct disposal methods are essential when working with this compound .

Future Directions

The quantum size effect (QSE) studies of metallic and semiconductor nanoparticles have received considerable attention for their applications in superconductivity, visible light emission, quantum dot devices, and industrial catalysts . The QSE properties of semiconductor AgBr nanoparticles have been thoroughly characterized for clusters larger than three nanometers in diameter . The isotopic properties of silver bromide clusters and their possible applications on the dark matter detection based on recent findings that isotopic atoms can decay while interacting with dark matters have also been discussed .

Properties

CAS No.

14358-95-3

Molecular Formula

AgBr

Molecular Weight

187.77 g/mol

IUPAC Name

silver;bromide

InChI

InChI=1S/Ag.BrH/h;1H/q+1;/p-1

InChI Key

ADZWSOLPGZMUMY-UHFFFAOYSA-M

SMILES

Br[Ag]

Canonical SMILES

[Br-].[Ag+]

physical_description

Liquid
Yellowish odorless solid;  Darkened by light;  Water solubility = 0.135 mg/L at 25 deg C;  [Merck Index] Light yellow, odorless, crystalline solid;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a solution of 8.6 g of capric acid in 100 ml of butyl acetate was emulsified 20 ml of a 2.5%, by weight, aqueous solution of hydrogen bromide while stirring with a stirrer at 5° C. To this emulsion was added 50 ml of an aqueous silver ammine complex solution containing 8.5 g of silver nitrate (which solution had been previously cooled to 5° C) over a period of 30 seconds to allow the capric acid, the hydrogen bromide and the silver ion to react simultaneously to form silver caprate and silver bromide simultaneously. After being allowed to stand, the mixture separated into a water phase and butyl acetate phase containing silver bromide and silver caprate. The water phase was removed and the butyl acetate phase was dispersed into 120 g of a 15%, by weight, solution of polyvinyl butyral in isopropanol. To the resulting silver salt-polymer dispersion, the following components were added in succession at 40° C at intervals of 5 minutes.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
silver caprate
Name
silver bromide

Synthesis routes and methods II

Procedure details

To 12 liters of water were added 840 grams of behenic acid and 95 grams of stearic acid. To the solution kept at 90° C., a solution of 48 grams of sodium hydroxide and 63 grams of sodium carbonate in 1.5 liters of water was added. The solution was stirred for 30 minutes and then cooled to 50° C. whereupon 1.1 liters of a 1% aqueous solution of N-bromosuccinimide was added. With stirring, 2.3 liters of a 17% aqueous solution of silver nitrate was slowly added. While the solution was kept at 35° C., with stirring, 1.5 liters of a 2% aqueous solution of potassium bromide was added over 2 minutes. The solution was stirred for 30 minutes whereupon 2.4 liters of a 1% aqueous solution of N-bromosuccinimide was added. With stirring, 3,300 grams of a 1.2 wt % butyl acetate solution of polyvinyl acetate was added to the aqueous mixture. The mixture was allowed to stand for 10 minutes, separating into two layers. After the aqueous layer was removed, the remaining gel was washed two times with water. There was obtained a gel-like mixture off silver behenate, silver stearate, and silver bromide, which was dispersed in 1,800 grams of a 2.6% isopropyl alcohol solution of polyvinyl butyral (Denka Butyral #3000-K). The dispersion was further dispersed in 500 grams of polyvinyl butyral (Denka Butyral #4000-2) and 300 grams of isopropyl alcohol, obtaining an organic acid silver salt emulsion of needle grains having a mean minor diameter of 0.05 μm, a mean major diameter of 1.2 μm, and a coefficient of variation of 25%.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
840 g
Type
reactant
Reaction Step Three
Quantity
95 g
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Three
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
63 g
Type
reactant
Reaction Step Five
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
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reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
silver behenate
Name
silver stearate
Name
silver bromide

Synthesis routes and methods III

Procedure details

A solution obtained by dissolving 8.6 g of capric acid in 100 ml of butyl acetate was maintained at 5° C, and with good stirring, 50 ml of a 0.4% aqueous solution of hydrobromic acid was added and emulsified. To the resulting emulsion was added 50 ml of an aqueous solution of a silver ammonium complex salt containing 8.5 g of silver nitrate to form silver caprate and silver bromide simultaneously. The silver salts were separated, and washed, and then dispersed in 120 g of a 15% by weight aqueous solution of isopropyl alcohol. To the dispersion were added 20 cc of a 2.5% methanol solution of N-bromoacetamide as an anti-heat fogging agent, 60 cc of a 0.025% methanol solution of tetrachlorotetrabromofluorescein as a sensitizing dye, 300 mg of 2,3-dihydro-5-hydroxy-1,4-phthalazinedione (Compound II-5) and 100 cc of a 35% methyl Cellosolve solution of bisphenol A, and the mixture was stirred using a high speed rotary stirrer. The resulting coating solution was coated on a paper support so that the amount of the silver coated was 1.0 g/m2, and dried to form a heat developable light-sensitive material.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Name
silver caprate
Name
silver bromide

Synthesis routes and methods IV

Procedure details

One liter of an aqueous solution of 20 g of sodium hydroxide was mixed with 2 liters of toluene having dissolved therein 120 g of lauric acid, and the mixture was emulsified using a high speed rotary stirrer. To the emulsion, 500 ml of a 0.4% by weight aqueous solution of hydrobromic acid was added, and the mixture was again emulsified. To the resulting emulsion, 500 ml of an aqueous solution of 85 g of silver nitrate was added to form silver laurate and silver bromide simultaneously. The toluene phase containing the silver nitrate and the silver bromide was separated from the aqueous phase, and dispersed in 2.4 Kg of a 15% by weight isopropanol solution of polyvinyl butyral using a high speed rotary stirrer.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
85 g
Type
reactant
Reaction Step Four
Name
silver laurate
Name
silver bromide

Synthesis routes and methods V

Procedure details

One liter of an aqueous solution of 20 g of sodium hydroxide was mixed with 2 liters of toluene having dissolved therein 120 g of lauric acid, and the mixture was emulsified using a high speed rotary stirrer. To the emulsion, 500 ml of a 0.4% by weight aqueous solution of hydrobromic acid was added, and the mixture was again emulsified. To the resulting emulsion, 500 ml. of an aqueous solution of 85 g of silver nitrate was added to form silver laurate and silver bromide simultaneously. The toluene phase containing the silver nitrate and the silver bromide was separated from the aqueous phase, and dispersed in 2.4 Kg of a 15% by weight isopropanol solution of polyvinyl butyral using a high speed rotary stirrer. The resulting dispersion will be referred to hereinafter as a silver salt polymer dispersion.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
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2 L
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
85 g
Type
reactant
Reaction Step Four
Name
silver laurate
Name
silver bromide

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